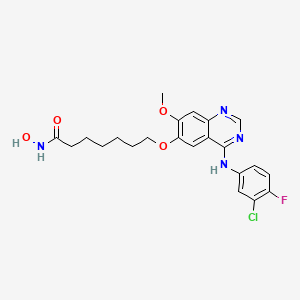
7-(4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-yloxy)-N-hydroxyheptanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[4-(3-Chloro-4-fluoro-phenylamino)-7-methoxy-quinazolin-6-yloxy]-heptanoic acid hydroxyamide is a potent multi-acting inhibitor of histone deacetylase (HDAC), epidermal growth factor receptor (EGFR), and human epidermal growth factor receptor 2 (HER2). This compound exhibits significant antiproliferative activity against various tumor cell lines, making it a promising candidate for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-(3-Chloro-4-fluoro-phenylamino)-7-methoxy-quinazolin-6-yloxy]-heptanoic acid hydroxyamide involves multiple steps, including the preparation of intermediates and their subsequent coupling. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . The reaction typically employs palladium catalysts and boron reagents, such as 3-chloro-4-fluorophenylboronic acid .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This includes selecting appropriate solvents, catalysts, and reaction conditions to minimize impurities and maximize efficiency. The process may also involve scaling up the reaction from laboratory to industrial scale while maintaining the desired product quality .
Chemical Reactions Analysis
Types of Reactions
7-[4-(3-Chloro-4-fluoro-phenylamino)-7-methoxy-quinazolin-6-yloxy]-heptanoic acid hydroxyamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Reaction conditions may vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinazoline derivatives, while reduction reactions may produce amine derivatives .
Scientific Research Applications
7-[4-(3-Chloro-4-fluoro-phenylamino)-7-methoxy-quinazolin-6-yloxy]-heptanoic acid hydroxyamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its role in inhibiting HDAC, EGFR, and HER2, which are involved in cell proliferation and cancer progression.
Medicine: Explored as a potential therapeutic agent for treating various cancers due to its antiproliferative activity.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control.
Mechanism of Action
The compound exerts its effects by inhibiting HDAC, EGFR, and HER2. HDAC inhibition leads to the accumulation of acetylated histones, resulting in altered gene expression and cell cycle arrest. EGFR and HER2 inhibition disrupts signaling pathways involved in cell proliferation and survival, leading to apoptosis of cancer cells .
Comparison with Similar Compounds
Similar Compounds
Vorinostat (SAHA): An HDAC inhibitor with antiproliferative activity.
Erlotinib: An EGFR inhibitor used in cancer therapy.
Lapatinib: A dual EGFR and HER2 inhibitor used in cancer treatment.
Uniqueness
7-[4-(3-Chloro-4-fluoro-phenylamino)-7-methoxy-quinazolin-6-yloxy]-heptanoic acid hydroxyamide is unique due to its multi-acting inhibition of HDAC, EGFR, and HER2, providing a broader spectrum of antiproliferative activity compared to single-target inhibitors like vorinostat, erlotinib, and lapatinib .
Properties
Molecular Formula |
C22H24ClFN4O4 |
|---|---|
Molecular Weight |
462.9 g/mol |
IUPAC Name |
7-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxy-N-hydroxyheptanamide |
InChI |
InChI=1S/C22H24ClFN4O4/c1-31-19-12-18-15(11-20(19)32-9-5-3-2-4-6-21(29)28-30)22(26-13-25-18)27-14-7-8-17(24)16(23)10-14/h7-8,10-13,30H,2-6,9H2,1H3,(H,28,29)(H,25,26,27) |
InChI Key |
RQYVKBOWLRVISJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCCCCC(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


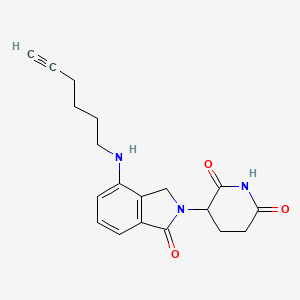



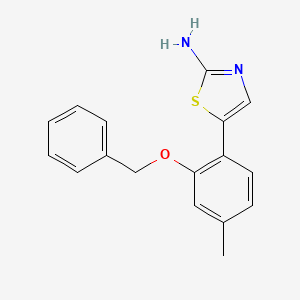

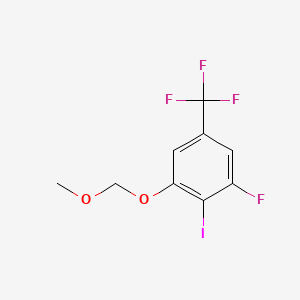
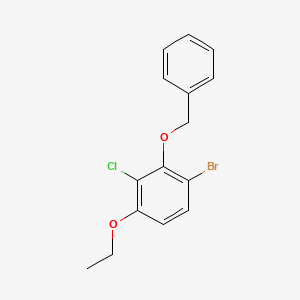
![2-[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]ethan-1-ol](/img/structure/B14759334.png)
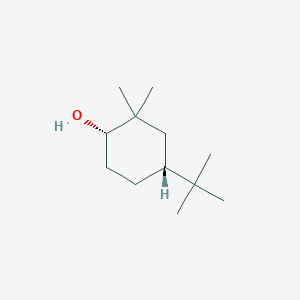

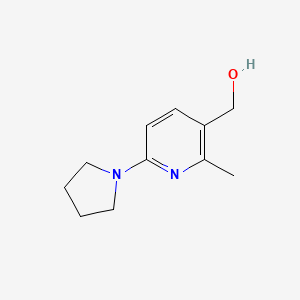
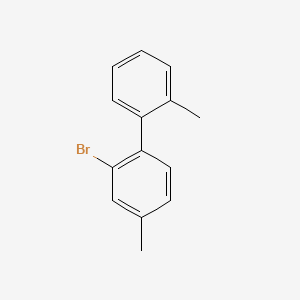
![Diethyl 5-{[4-(ethoxycarbonyl)-3,5-dimethyl-1h-pyrrol-2-yl]methyl}-3-methyl-1h-pyrrole-2,4-dicarboxylate](/img/structure/B14759358.png)
